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Compound of Interest

Compound Name: Capryl alcohol-d18

Cat. No.: B3334393

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of Capryl
alcohol-d18 and its non-deuterated counterpart, 1-octanol. The strategic substitution of
hydrogen with deuterium in Capryl alcohol-d18 offers distinct advantages in various
spectroscopic analyses, which are critical in fields ranging from materials science to
pharmaceutical development. This document outlines the fundamental differences observed in
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), supported by experimental protocols and data.

Introduction to Deuteration in Spectroscopic
Analysis

Deuterium (3H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in
addition to a proton, nearly doubling its mass compared to protium (*H). This mass difference,
along with a different nuclear spin, leads to significant and predictable changes in the
spectroscopic behavior of deuterated molecules compared to their non-deuterated analogues.

Capryl alcohol-d18 is a fully deuterated version of 1-octanol, where all 18 hydrogen atoms
have been replaced with deuterium. This isotopic labeling makes it a valuable tool for
researchers, particularly in elucidating molecular structures, studying reaction mechanisms,
and quantifying analytes in complex matrices.
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Table 1: Molecular Properties of 1-Octanol and Capryl alcohol-d18

Property 1-Octanol Capryl alcohol-d18

Chemical Formula CsH1s0 CsD1sO

Molecular Weight 130.23 g/mol [1][2][3][4][5] 148.34 g/mol [6][7]
n-Octyl alcohol, Caprylic

Synonyms Perdeuterated n-octanol
alcohol

CAS Number 111-87-5[1][3][4] 69974-54-5[6][7]

Comparative Spectroscopic Analysis

The substitution of hydrogen with deuterium brings about notable differences in the spectra
obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the nuclear spin of atoms. The difference in nuclear
properties between *H and 2H results in distinct NMR spectra for 1-octanol and Capryl alcohol-
di18.

e 1H NMR: In the *H NMR spectrum of non-deuterated 1-octanol, signals corresponding to the
different proton environments of the alkyl chain and the hydroxyl group are observed. For
Capryl alcohol-d18, the *H NMR spectrum will be virtually silent, except for small residual
peaks from any unexchanged protons. This property is advantageous when using Capryl
alcohol-d18 as a non-interfering solvent in *H NMR studies of other molecules.

e 2H (Deuterium) NMR: Conversely, Capryl alcohol-d18 will exhibit a strong signal in 2H NMR,
providing information about the mobility and orientation of the deuterated molecules. Non-
deuterated 1-octanol will not produce a signal in a 2H NMR experiment.

e 13C NMR: The 3C NMR spectra of both compounds will show signals for the eight carbon
atoms. However, in the 13C spectrum of Capryl alcohol-d18, the signals will be split into
multiplets due to coupling with the attached deuterium atoms (C-D coupling), and the signals
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will be broadened. This can be contrasted with the simpler, proton-decoupled 13C spectrum
of 1-octanol.

Table 2: Expected *H and 3C NMR Data for 1-Octanol and Capryl alcohol-d18

Spectroscopic Technique 1-Octanol Capryl alcohol-d18

Multiple peaks in the 0.8-3.7

'H NMR ppm range corresponding to Essentially no peaks, except
CHs, (CH2)s, and CH20H for residual *H signals.
groups.

Peaks in a similar range to 1-
5C NMR Peaks typically observed octanol, but with C-D coupling
between 14-63 ppm. patterns and potential
broadening.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds. The increased mass of deuterium
compared to hydrogen leads to a decrease in the vibrational frequency of the corresponding
bonds.

e C-Hvs. C-D Stretch: 1-Octanol exhibits strong C-H stretching vibrations in the 2850-3000
cm~1region. In Capryl alcohol-d18, these are replaced by C-D stretching vibrations, which
appear at a lower frequency, typically around 2100-2200 cm™—1.

e O-H vs. O-D Stretch: The broad O-H stretching band characteristic of alcohols, found around
3200-3600 cm~1 in 1-octanol, is shifted to approximately 2400-2700 cm~1 for the O-D stretch
in Capryl alcohol-d18.

Table 3: Key IR Absorption Frequencies for 1-Octanol and Capryl alcohol-d18
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Vibrational Mode 1-Octanol (cm™?) Capryl alcohol-d18 (cm™?)
O-H/O-D Stretch ~3200-3600 (broad) ~2400-2700 (broad)

C-H/C-D Stretch ~2850-3000 ~2100-2200

C-O Stretch ~1050-1075 ~1050-1075

Mass Spectrometry (MS)

In mass spectrometry, the mass-to-charge ratio (m/z) of ionized molecules and their fragments
is measured. The higher molecular weight of Capryl alcohol-d18 is the most apparent
difference.

e Molecular lon Peak: The molecular ion peak ([M]*) for 1-octanol appears at m/z 130, while
for Capryl alcohol-d18, it is observed at m/z 148.

o Fragmentation Patterns: Both molecules undergo characteristic fragmentation patterns for
alcohols, such as alpha-cleavage and dehydration (loss of water). However, the fragment
ions from Capryl alcohol-d18 will have higher m/z values corresponding to the presence of
deuterium atoms. For example, the loss of a water molecule (H20) from 1-octanol results in
a fragment at m/z 112, whereas the loss of heavy water (D20) from Capryl alcohol-d18 will
produce a fragment at m/z 128.

Table 4: Comparison of Key Mass Spectrometry Data for 1-Octanol and Capryl alcohol-d18

Parameter 1-Octanol Capryl alcohol-d18
Molecular lon (m/z) 130 148

Major Fragment (a-cleavage) m/z 31 ([CH20H]*) m/z 34 ([CD20D]*)
Dehydration Fragment (m/z) 112 ([M-18]%) 128 ([M-20]")

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
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NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of the samples.
Materials:

e 1-Octanol

e Capryl alcohol-d18

o Deuterated chloroform (CDCIs)

 NMR tubes

» Micropipette

Procedure:

o For each sample, prepare a solution by dissolving approximately 10-20 mg of the alcohol in
0.6-0.7 mL of CDCIs in an NMR tube.

o Cap the NMR tube and invert several times to ensure thorough mixing.
e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the *H spectrum. Typical parameters include a 90° pulse angle, a spectral width of
15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e Acquire the 13C spectrum using a proton-decoupled pulse sequence. Typical parameters
include a spectral width of 250 ppm and a longer acquisition time due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectra of the liquid samples.
Materials:

e 1-Octanol
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Capryl alcohol-d18

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pasteur pipette

Acetone (for cleaning)
Procedure:

o Ensure the salt plates are clean and dry. If necessary, rinse with a small amount of acetone
and allow to dry completely.

» Place one to two drops of the liquid sample (1-octanol or Capryl alcohol-d18) onto the
center of one salt plate using a Pasteur pipette.

o Carefully place the second salt plate on top, spreading the liquid into a thin film between the
plates.

e Mount the "sandwich" plate assembly in the sample holder of the FTIR spectrometer.

o Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400

cm™i,

o After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the mass spectra of the samples.
Materials:

e 1-Octanol

e Capryl alcohol-d18

o Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - EIl)
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e Solvent (e.g., methanol or acetonitrile)
 Vials for sample preparation
Procedure:

o Prepare a dilute solution of each sample (approximately 1 mg/mL) in a suitable volatile
solvent.

« Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically
introduced via a direct insertion probe or a gas chromatograph.

e Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
» Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative spectroscopic analysis.
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Experimental Workflow for Comparative Spectroscopic Analysis
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Caption: Comparative analysis workflow.

Conclusion

The use of Capryl alcohol-d18 in spectroscopic analysis offers significant advantages over its
non-deuterated counterpart, 1-octanol. In NMR, it can serve as a non-interfering solvent and
allows for specific studies using 2H NMR. In IR spectroscopy, the isotopic shifts in vibrational
frequencies provide a clear distinction between C-H/O-H and C-D/O-D bonds, which can be
used to probe specific molecular interactions. In mass spectrometry, the mass shift of the
molecular ion and its fragments allows for unambiguous identification and quantification in
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complex mixtures, making it an excellent internal standard. The choice between Capryl
alcohol-d18 and 1-octanol will ultimately depend on the specific requirements of the
spectroscopic experiment and the information sought by the researcher.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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